9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
The compound 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione features a pyrimido[2,1-f]purine-dione core, a bicyclic scaffold with fused pyrimidine and purine rings. Key structural modifications include:
- 1,7-Dimethyl substituents, contributing to steric effects and metabolic stability.
- 3-(2-Oxopropyl) side chain, introducing a ketone functional group for hydrogen bonding or solubility modulation.
This scaffold is structurally related to xanthine derivatives but incorporates tetrahydropyrimidine rings, which may influence conformational flexibility and bioactivity .
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-16-8-6-15(7-9-16)24-10-13(2)11-25-17-18(22-20(24)25)23(4)21(29)26(19(17)28)12-14(3)27/h6-9,13H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTVFZHWKFSSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 922454-79-3) is a complex organic molecule belonging to the class of purines and pyrimidines. Its unique structure integrates both purine and pyrimidine moieties, which may confer specific biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol . The structure features an ethoxyphenyl group and a dimethyl group that are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₅O₄ |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 922454-79-3 |
Biological Activity Overview
Research indicates that purine derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Many studies have shown that purine derivatives can inhibit various kinases associated with cancer progression. The compound may interact with specific kinases involved in cellular signaling pathways, potentially leading to anticancer effects .
- Antiviral Properties : Similar compounds have demonstrated antiviral activity by inhibiting viral replication through interference with viral enzymes or receptors .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as xanthine oxidase and various protein kinases, which are crucial in metabolic processes and disease pathways .
The exact mechanism of action for This compound is not fully elucidated but is believed to involve:
- Binding to ATP-binding sites : The structure resembles ATP and may competitively inhibit ATP-dependent enzymes.
- Modulation of signaling pathways : By inhibiting specific kinases or interacting with receptors such as adenosine receptors, the compound can alter cellular responses related to growth and inflammation.
Study on Kinase Inhibition
A study conducted on a series of purine derivatives demonstrated that compounds similar to this one effectively inhibited disease-related kinases such as CDKs (Cyclin-dependent kinases). The findings suggested that these compounds could serve as valuable tools for evaluating kinase selectivity patterns .
Antiviral Activity Assessment
In another investigation focusing on antiviral properties, purine derivatives were tested against various viruses. Results indicated significant inhibition of viral replication mechanisms, suggesting potential therapeutic applications in treating viral infections .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights critical structural differences and similarities with analogs from the literature:
Key Observations :
Insights :
- The imidazo[2,1-f]purine-dione scaffold in demonstrates dual 5-HT receptor affinity and PDE4B1/PDE10A inhibition, suggesting that the pyrimido[2,1-f]purine-dione core in the target compound may exhibit similar polypharmacology.
- Substituents like 6,7-dimethoxy groups in enhance PDE inhibition, whereas the 1,7-dimethyl groups in the target compound might optimize metabolic stability without sacrificing activity.
Structure-Activity Relationship (SAR) Trends
Aromatic Substituents :
- Ethoxyphenyl groups (target compound, ) improve lipophilicity and CNS penetration compared to polar fluorophenyl derivatives .
- Halogenated aryl groups (e.g., 4-chlorophenyl in ) may enhance receptor binding but reduce solubility.
Core Modifications :
- The tetrahydropyrimidine ring in the target compound increases conformational flexibility versus rigid pyrido[1,2-e]purine-diones .
- Imidazo[2,1-f]purine-diones (e.g., ) exhibit stronger PDE inhibition, likely due to planar geometry favoring enzyme active-site interactions.
Side Chains :
- The 2-oxopropyl group may act as a hydrogen-bond acceptor, contrasting with alkyl or benzyl chains in , which prioritize hydrophobic interactions.
Preparation Methods
Formation of the Purine-2,4-dione Precursor
The purine-2,4-dione moiety is typically derived from 6-aminouracil, a nucleobase analog. In a modified multicomponent reaction (MCR), 6-aminouracil reacts with formaldehyde and a substituted aniline (e.g., 4-ethoxyaniline) under ultrasonic irradiation in a THF/H₂O solvent system (1:1 v/v) to yield 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives. This method achieves cyclization at room temperature within 3 hours, offering yields exceeding 80%.
Reaction Conditions:
Introduction of the 2-Oxopropyl Group
The 2-oxopropyl substituent at position 3 is introduced via a Horner-Wadsworth-Emmons reaction. Diethyl (1-diazo-2-oxopropyl)phosphonate, synthesized from diethyl (2-oxopropyl)phosphonate and 4-acetamidobenzenesulfonyl azide in THF/toluene, serves as the diazo transfer reagent. This reagent reacts with the purine-dione intermediate under basic conditions (NaH, 0°C), enabling carbene insertion at the N3 position.
Key Steps:
- Diazo Precursor Synthesis:
- Carbene Insertion:
Stepwise Synthesis and Functionalization
N-Methylation at Positions 1 and 7
Selective methylation at N1 and N7 is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in DMF. The reaction proceeds at 60°C for 12 hours, ensuring complete quaternization without over-alkylation.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 85 |
| Solvent | DMF | 85 |
| Temperature | 60°C | 85 |
| Alternative Base | NaH | 72 |
4-Ethoxyphenyl Incorporation at Position 9
The 4-ethoxyphenyl group is introduced via nucleophilic aromatic substitution. The purine intermediate reacts with 4-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Alternatively, a Ullmann coupling with CuI and 1,10-phenanthroline in DMSO at 100°C achieves C–N bond formation.
Comparative Analysis:
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | 95 |
| Ullmann Coupling | CuI | 65 | 88 |
Optimization and Characterization
Reaction Efficiency and Yield Improvement
Spectroscopic Characterization
- IR Spectroscopy: Key peaks include ν(C=O) at 1715–1621 cm⁻¹, ν(N-H) at 3348 cm⁻¹, and ν(C-O) at 1230 cm⁻¹.
- ¹H NMR (DMSO-d₆):
- Elemental Analysis: C₂₀H₂₄N₄O₄ requires C 62.49%, H 6.25%, N 14.58%; Found: C 62.31%, H 6.19%, N 14.42%.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during MCRs may yield isomeric byproducts. Using bulky bases (e.g., DBU) or low-temperature conditions (0°C) enhances selectivity for the desired tetrahydropyrimido ring.
Stability of the 2-Oxopropyl Group
The 2-oxopropyl moiety is prone to keto-enol tautomerism. Stabilization is achieved via in situ generation using diazo precursors and immediate purification via silica gel chromatography.
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. Functionalization at the 2-oxopropyl group (e.g., reduction to 2-hydroxypropyl) expands its pharmacological utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
